molecular formula C14H18N4O B6923889 N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide

Cat. No.: B6923889
M. Wt: 258.32 g/mol
InChI Key: NVCFQUDQBAXBHW-UHFFFAOYSA-N
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Description

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(2)7-11-8-13(17-16-11)14(19)18(3)12-5-4-6-15-9-12/h4-6,8-10H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCFQUDQBAXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)N(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with nitroolefins, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-(2-methylpropyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial applications.

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